Saccharinate de sodium dihydraté

Vue d'ensemble

Description

Saccharin sodium dihydrate is a white crystalline powder that is commonly used as a calorie-free sweetener in a variety of food and beverage products. It is a synthetic compound that has been around since the late 19th century and has been used as a sugar substitute for over a century. It is a widely used artificial sweetener that is known for its sweet taste, which is many times sweeter than table sugar. Saccharin sodium dihydrate has a number of advantages and limitations for lab experiments and has various scientific research applications.

Applications De Recherche Scientifique

Industrie alimentaire : édulcorant non calorique

Saccharinate de sodium dihydraté: est largement utilisé comme édulcorant non calorique dans l'industrie alimentaire. Il est environ 400 fois plus sucré que le saccharose et est utilisé dans une variété de produits, notamment les boissons, les desserts et les confiseries . En raison de sa forte solubilité dans l'eau, il est particulièrement adapté à une utilisation dans les aliments liquides .

Applications pharmaceutiques : Excipient

En pharmacie, le saccharinate de sodium dihydraté sert d'excipient. Il est utilisé pour masquer le goût désagréable de certains médicaments, les rendant plus agréables pour les patients. Sa stabilité dans diverses conditions en fait un choix idéal pour l'inclusion dans une large gamme de formulations médicamenteuses .

Produits d'hygiène dentaire : prévention des caries

Le saccharinate de sodium dihydraté se retrouve également dans les produits d'hygiène dentaire tels que les dentifrices et les bains de bouche. Il procure un goût sucré sans contribuer à la carie dentaire, contribuant ainsi à la prévention des caries tout en améliorant la saveur de ces produits .

Catalyseur en synthèse organique

Ce composé a été identifié comme un catalyseur pour une variété de transformations organiques. Ses dérivés sont utilisés dans des réactions telles que la réaction de Biginelli, la synthèse de pyrrole de Paal-Knorr et la réaction de couplage azoïque, entre autres. Ces applications mettent en évidence son rôle dans la facilitation de procédés chimiques efficaces et plus verts .

Chimie analytique : Étalon de référence USP

En tant qu'étalon de référence USP (United States Pharmacopeia), le saccharinate de sodium dihydraté est utilisé dans les tests de qualité et les dosages. Il garantit la cohérence et la précision des mesures analytiques dans les laboratoires de recherche et de contrôle qualité .

Évaluation des risques et études toxicologiques

Le saccharinate de sodium dihydraté fait l'objet d'études toxicologiques et d'évaluations des risques pour déterminer son profil de sécurité. La recherche dans ce domaine se concentre sur la compréhension des impacts potentiels sur la santé de la consommation de saccharine, notamment sa cancérogénicité et ses effets métaboliques .

Mécanisme D'action

Target of Action

Saccharin sodium dihydrate primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Saccharin sodium dihydrate acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin sodium dihydrate can interfere with the balance of bicarbonate and protons in the body.

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase 3 can disrupt various physiological processes due to the role of this enzyme in maintaining ph balance and helping transport carbon dioxide out of tissues .

Result of Action

The primary result of saccharin sodium dihydrate’s action is its sweetening effect. It is a non-nutritive artificial sweetener that is about 500 times sweeter than sucrose . It is used to sweeten products such as drinks, candies, baked goods, and to mask the bitter taste of some medicines .

Analyse Biochimique

Biochemical Properties

Saccharin sodium dihydrate interacts with sweet taste receptors, which are proteins located on the surface of taste bud cells . When these receptors bind to saccharin sodium dihydrate, they trigger a series of biochemical reactions that result in the perception of sweetness .

Cellular Effects

Saccharin sodium dihydrate can influence cell function. For example, it has been shown to affect the balance of bacteria in the gut, which can lead to health issues such as type 2 diabetes and obesity . It can also cause breathing problems, skin irritation, headaches, or gastrointestinal issues in some people .

Molecular Mechanism

Saccharin sodium dihydrate exerts its effects at the molecular level primarily through its interactions with sweet taste receptors . It does not appear to have any significant enzyme inhibition or activation effects .

Temporal Effects in Laboratory Settings

Saccharin sodium dihydrate is heat-stable and does not react chemically with other food ingredients . This makes it a good candidate for use in various food products. Its effects can change over time. For example, long-term use of saccharin sodium dihydrate may decrease energy expenditure at rest, which could potentially lead to weight gain .

Dosage Effects in Animal Models

In animal models, the effects of saccharin sodium dihydrate can vary with different dosages. For example, a study found that dairy cattle supplemented with 2 g of saccharin-based sweetener per day showed changes in their rumen content and rumen epithelium microbiota during heat stress . Another study found that long-term intake of saccharin sodium dihydrate altered the microbiota-gut-hypothalamus axis in guinea pigs .

Metabolic Pathways

Saccharin sodium dihydrate is not metabolized by the body for energy . Instead, it is excreted unchanged . This means that it does not interact with enzymes or cofactors in metabolic pathways .

Transport and Distribution

Information on how saccharin sodium dihydrate is transported and distributed within cells and tissues is currently limited. Given its water solubility , it is likely that it can easily diffuse across cell membranes.

Subcellular Localization

Given its role as a sweetener, it is likely that it interacts primarily with sweet taste receptors on the surface of cells .

Propriétés

IUPAC Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGJDUHQRFKLBG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6155-57-3, 82385-42-0 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can saccharin sodium dihydrate be used to improve the pharmaceutical properties of poorly soluble drugs?

A1: Yes, research suggests that saccharin sodium dihydrate can enhance the physicochemical and pharmaceutical properties of poorly soluble drugs. For example, a study found that using saccharin sodium dihydrate during the crystallization of ketoprofen led to the formation of ketoprofen crystals with improved compressibility, mechanical properties, and tensile strength []. These improved characteristics allowed for the development of directly compressible tablets, potentially leading to better patient compliance.

Q2: Beyond its use as an excipient, does saccharin sodium dihydrate have any other applications in material science?

A2: Yes, saccharin sodium dihydrate has shown promise as an additive in electroforming processes. A study demonstrated its ability to significantly reduce the surface roughness of electrochemically synthesized nickel-cobalt alloy sheets []. This smoother surface is desirable for various applications, including enhancing the mechanical properties of the alloy.

Q3: Has saccharin sodium dihydrate been investigated for potential biological activity?

A3: Yes, recent studies have explored the biological activity of saccharin sodium dihydrate, particularly its effect on insects. Research on Drosophila species, including vinegar flies and spotted wing drosophila, has revealed that saccharin sodium dihydrate can inhibit development and induce mortality in a dose-dependent manner []. These findings suggest potential applications for saccharin sodium dihydrate in insect control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

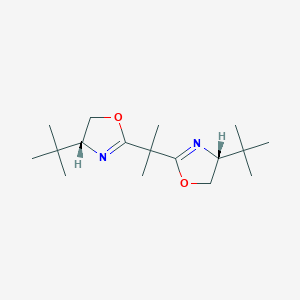

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)

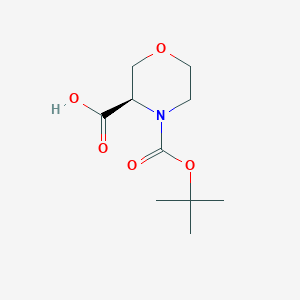

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)

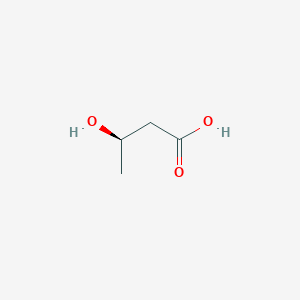

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)